N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Catalog No.
S5893708
CAS No.
M.F
C20H17N3OS
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol...

Product Name

N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

IUPAC Name

N-benzyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C20H17N3OS/c1-14-17-12-18(19(24)21-13-15-8-4-2-5-9-15)25-20(17)23(22-14)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,21,24)

InChI Key

UMMFGUQCEXUQLH-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4

The exact mass of the compound N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is 347.10923335 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Scientific databases like Google Scholar: or Scopus: don't yield any significant results for this specific molecule.
  • Chemical suppliers' websites focusing on research chemicals often contain information on the biological activity or potential applications of the chemicals they sell. However, a search on these sites for N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide does not return any matches.

This lack of information suggests that N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is either a very new compound or one that has not been extensively studied yet.

Further Exploration

If you are interested in learning more about this specific molecule, you can try the following:

  • Reach out to chemistry research groups working on the synthesis of novel heterocyclic compounds, particularly those focusing on pyrazole derivatives.
  • Search for patents mentioning the compound, which might reveal potential applications or industrial uses.

N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound characterized by a thieno[2,3-c]pyrazole core, which integrates a benzyl group and a carboxamide functional group. This compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide contributes to its distinct chemical properties and biological interactions.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, which may introduce additional functional groups.
  • Reduction: Reduction reactions can be conducted with reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
  • Substitution: N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo nucleophilic or electrophilic substitution reactions, allowing for the replacement of functional groups under appropriate conditions.

Research indicates that N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibits significant biological activity. It has been studied for its potential:

  • Antimicrobial properties: The compound shows promise in inhibiting the growth of various bacterial strains.
  • Anti-inflammatory effects: Preliminary studies suggest that it may reduce inflammation markers.
  • Anticancer activity: Initial investigations indicate potential efficacy against certain cancer cell lines, warranting further exploration in drug development.

The synthesis of N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves several key steps:

  • Formation of the Thieno[2,3-c]pyrazole Core: This is achieved through cyclization reactions involving 3-methyl-1-phenyl-pyrazole derivatives and thiophene precursors under acidic or basic conditions.
  • Introduction of the Carboxamide Group: The carboxamide functionality is introduced by reacting the thieno[2,3-c]pyrazole intermediate with benzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a potential pharmacophore for designing new drugs targeting microbial infections and inflammatory diseases.
  • Materials Science: The compound is explored for its use in organic semiconductors and optoelectronic devices due to its electronic properties.

Interaction studies are essential for understanding how N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide interacts with biological targets. Research has focused on:

  • Enzyme Inhibition: Investigations into how this compound affects enzyme activity related to inflammation and cancer pathways.
  • Cellular Pathways: Studies assessing the impact on cellular signaling pathways that regulate proliferation and apoptosis in cancer cells.

Several compounds share structural similarities with N-benzyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. Notable examples include:

Compound NameStructureUnique Features
N,N-dibenzyl-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamideStructureContains dibenzyl substitution enhancing lipophilicity.
N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyltthieno[2,3-c]pyrazole-Substituted phenyl group may alter biological activity.
N-Ethyl-3-methyl-1-phenyltthieno[2,3-c]pyrazole-Ethyl substitution affects solubility and interaction profiles.

Uniqueness

N-benzyl-3-methyl-1-phenyltthieno[2,3-c]pyrazole stands out due to its specific benzyl substitution that enhances lipophilicity and potentially improves its interaction with biological membranes compared to other similar compounds. This unique structural feature may contribute to its distinctive pharmacological profile and efficacy in various applications.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

347.10923335 g/mol

Monoisotopic Mass

347.10923335 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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